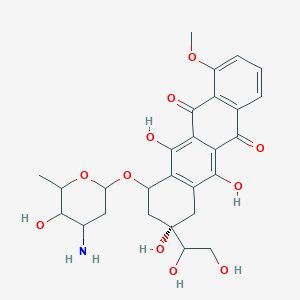
4-EAPB (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-APB is a positional isomer of the designer drug 6-APB, also known as benzo fury, found in recreational drugs. It is also an analog of MDA in which the 3,4-methylenedioxyphenyl ring system has been replaced with a benzofuran ring. 4-EAPB is an analog of 4-APB that is characterized by an ethyl group added to the amine. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Scientific Research Applications
1. Polymerization and Material Science
4-EAPB, a monomer, has been utilized in polymerization processes. In a study by Ostrauskait et al. (2000), the synthesis and cationic polymerization of a new monomer, closely related to 4-EAPB, is described. This monomer was polymerized with boron trifluoride diethyl etherate to yield oligomers, showing its potential in creating new polymeric materials (Ostrauskait et al., 2000).
2. Antimicrobial Applications
Arun et al. (2003) explored the synthesis of compounds including a variant similar to 4-EAPB and their application as antimicrobial agents. They tested the antimicrobial activity of these compounds against various microorganisms, indicating the potential use of 4-EAPB derivatives in antimicrobial treatments (Arun et al., 2003).
3. Catalytic Applications
Liu et al. (2014) investigated the use of a compound analogous to 4-EAPB hydrochloride as a recyclable catalyst for acylation of inert alcohols. This study highlights the potential of 4-EAPB hydrochloride in catalysis, particularly in organic synthesis (Liu et al., 2014).
4. Corrosion Inhibition
Ghasemi et al. (2013) conducted research on the use of a compound similar to 4-EAPB as a corrosion inhibitor for mild steel. This suggests that 4-EAPB derivatives could be valuable in protecting metals against corrosion, especially in industrial applications (Ghasemi et al., 2013).
properties
Product Name |
4-EAPB (hydrochloride) |
|---|---|
Molecular Formula |
C13H17NO · HCl |
Molecular Weight |
239.7 |
InChI |
InChI=1S/C13H17NO.ClH/c1-3-14-10(2)9-11-5-4-6-13-12(11)7-8-15-13;/h4-8,10,14H,3,9H2,1-2H3;1H |
InChI Key |
UUEUIGTYMYEAIE-UHFFFAOYSA-N |
SMILES |
CC(NCC)CC1=C2C=COC2=CC=C1.Cl |
synonyms |
4-(2-Ethylaminopropyl)Benzofuran |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



